REACTION_CXSMILES
|
[Fe:1].[NH2:2][CH2:3][C:4]([OH:6])=[O:5]>O>[NH2:2][CH2:3][C:4]([O-:6])=[O:5].[Fe+2:1].[NH2:2][CH2:3][C:4]([O-:6])=[O:5] |f:3.4.5|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NCC(=O)[O-].[Fe+2].NCC(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Fe:1].[NH2:2][CH2:3][C:4]([OH:6])=[O:5]>O>[NH2:2][CH2:3][C:4]([O-:6])=[O:5].[Fe+2:1].[NH2:2][CH2:3][C:4]([O-:6])=[O:5] |f:3.4.5|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NCC(=O)[O-].[Fe+2].NCC(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |